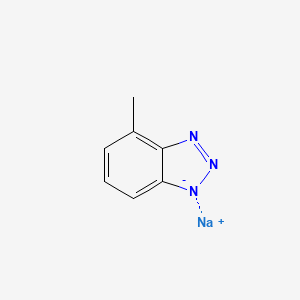Tolytriazole Sodium Salt

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
SMILES
Synonyms
- Corrosion Inhibition: Some studies explore Sodium 4-Tolyltriazole's potential as a corrosion inhibitor for metals, particularly copper and its alloys. These studies investigate the mechanisms by which it forms a protective layer on the metal surface, hindering corrosion caused by air and other environmental factors [].
Tolytriazole Sodium Salt, also known as Sodium 4-tolyltriazole, is a chemical compound with the molecular formula and a molecular weight of approximately 155.13 g/mol. It appears as a clear yellow to amber liquid when in solution, typically at a concentration of 50% in water. This compound is primarily recognized for its effectiveness as a corrosion inhibitor, particularly for metals such as copper and its alloys, making it valuable in various industrial applications, including cooling water systems and lubricants .
The mechanism by which STT inhibits corrosion is attributed to the formation of a protective film on the copper surface. The tolyltriazole anion adsorbs onto the copper surface, creating a barrier that hinders the interaction between corrosive agents and the metal []. However, the detailed adsorption mechanism and the influence of the sodium cation require further scientific investigation.
STT is considered a corrosive and irritant compound [, ].
- Skin and Eye Contact: Can cause severe burns and irritation [, ].
- Ingestion: Harmful if swallowed [].
- Aquatic Toxicity: May be toxic to aquatic life with long-lasting effects [].
Appropriate personal protective equipment (PPE) should be worn when handling STT. Spills require proper containment and disposal procedures as outlined in safety data sheets (SDS) [].
Limitations and Future Research Directions
While STT is an important industrial corrosion inhibitor, its presence in scientific research is limited. Future research areas could include:
- Detailed studies on the mechanism of action for corrosion inhibition.
- Investigation of the impact of STT on various environmental factors, including biodegradability and potential for bioaccumulation.
- Development of safer and more environmentally friendly alternatives to STT for corrosion inhibition.
- Complex Formation:
- Decomposition: Under certain conditions, it can decompose to release triazole derivatives or other byproducts, depending on the environment and presence of other chemicals.
Research indicates that Tolytriazole Sodium Salt exhibits various biological activities, particularly in terms of toxicity and ecological impact. It is classified under acute toxicity categories due to its harmful effects on aquatic life. The compound has been shown to cause severe skin burns and eye damage upon contact, necessitating careful handling procedures in industrial settings . Furthermore, its interactions with biological systems are primarily related to its metal-binding capabilities, which can influence biological processes involving metal ions.
The synthesis of Tolytriazole Sodium Salt typically involves the following steps:
- Reaction Setup: Water is added to a reaction vessel followed by Tolytriazole.
- Addition of Sodium Hydroxide: A concentrated solution of sodium hydroxide is added gradually while maintaining room temperature.
- Stirring and Heating: The mixture is stirred for a specified duration and then heated to facilitate the reaction.
- Decolorization: Activated carbon may be added to remove impurities and color from the solution.
- Filtration: The hot solution is filtered to remove solid residues, yielding Tolytriazole Sodium Salt upon cooling .
Studies on the interactions of Tolytriazole Sodium Salt with various metal ions have shown that it effectively inhibits corrosion by forming stable complexes. Its interaction with copper ions is particularly notable, as it significantly reduces the rate of galvanic corrosion in metal systems exposed to corrosive environments. Additionally, research indicates that combining Tolytriazole Sodium Salt with other inhibitors can enhance its protective effects against corrosion .
Tolytriazole Sodium Salt shares similarities with several other triazole-based compounds used primarily for their corrosion-inhibiting properties. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Primary Use | Unique Features |
|---|---|---|---|
| Benzotriazole | C7H6N2 | Corrosion inhibitor for metals | More effective against UV degradation |
| Tolyltriazole | C7H6N4 | Corrosion inhibitor | Higher stability under extreme conditions |
| 1-Hydroxyethylidene-1,1-diphosphonic acid (HEDP) | C2H8O7P2 | Scale inhibitor | Effective against scale formation |
| Triazoles (general) | Varies | Various applications | Broad range of biological activities |
Tolytriazole Sodium Salt is unique due to its specific effectiveness against copper and its compatibility with various industrial applications, making it an essential compound in corrosion prevention strategies across multiple sectors .
Wikipedia
General Manufacturing Information
All other chemical product and preparation manufacturing
Oil and gas drilling, extraction, and support activities
Petroleum lubricating oil and grease manufacturing
Utilities
1H-Benzotriazole, 6(or 7)-methyl-, sodium salt (1:1): ACTIVE
TP - indicates a substance that is the subject of a proposed TSCA section 4 test rule.






